3-[(Ethylamino)methyl]-2-methylaniline
Description
3-[(Ethylamino)methyl]-2-methylaniline is a substituted aniline derivative featuring a methyl group at the 2-position of the benzene ring and an ethylamino-methyl substituent at the 3-position. This compound’s structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(ethylaminomethyl)-2-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-3-12-7-9-5-4-6-10(11)8(9)2/h4-6,12H,3,7,11H2,1-2H3 |
InChI Key |
ZFWSPHRXFOTIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares substituent positions, molecular weights, and key applications of structurally related compounds:
Key Observations:
- Electronic Effects: The ethylamino group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, chloro (3-Chloro-2-methylaniline) and difluoromethyl (3-(Difluoromethyl)-2-methylaniline) substituents are electron-withdrawing, reducing reactivity .
Physicochemical Properties
- Solubility: Amino-methyl substituents (e.g., ethylamino, dimethylamino) improve water solubility compared to halogens (Cl, CF₂H) due to hydrogen bonding capabilities. For example, this compound is expected to exhibit higher solubility in polar solvents than 3-Chloro-2-methylaniline .
- Crystal Packing: 4-Methoxy-2-methylaniline forms weak C–H⋯O hydrogen bonds in its crystal lattice . The ethylamino group in the target compound may instead engage in N–H⋯N or N–H⋯O interactions, altering melting points and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
